![molecular formula C44H59N5O8 B8087391 N-Boc-Phe-Leu-Phe-Leu-Phe](/img/structure/B8087391.png)
N-Boc-Phe-Leu-Phe-Leu-Phe
Overview
Description
N-tert-butyloxycarbonyl-phenylalanine-leucine-phenylalanine-leucine-phenylalanine, commonly known as N-Boc-Phe-Leu-Phe-Leu-Phe, is a synthetic peptide. This compound is widely used in biochemical research, particularly as an antagonist of formyl peptide receptors (FPRs). It has applications in studying physiological and pathological conditions, especially those involving angiogenesis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling steps. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for the amino acids to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Phe-Leu-Phe-Leu-Phe undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions.
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Enzymes such as proteases are used to cleave peptide bonds.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed
Major Products
The major products formed from these reactions include the deprotected peptide, hydrolyzed amino acids, and modified peptides with oxidized or reduced residues .
Scientific Research Applications
Immunological Applications
Boc-PLPLP has been extensively studied for its role in modulating immune responses, particularly in the context of neutrophil and macrophage activity.
- Neutrophil Recruitment : Research indicates that Boc-PLPLP significantly reduces neutrophil counts in bronchoalveolar lavage fluid during pneumococcal infections. In a study involving mice, treatment with Boc-PLPLP resulted in a 40% reduction in neutrophil recruitment compared to placebo-treated controls . This suggests its potential utility in managing inflammatory responses in pneumonia.
- Macrophage Infiltration : The peptide has also been shown to inhibit macrophage recruitment in response to bacterial infections. In a model of pulmonary infection, Boc-PLPLP administration reduced macrophage infiltration by 42%, highlighting its role as an FPR antagonist that can modulate immune cell dynamics .
Angiogenesis Research
Boc-PLPLP has garnered attention for its effects on angiogenesis, particularly through its interactions with vascular endothelial growth factor (VEGF).
- Inhibition of Angiogenic Activity : Studies have demonstrated that Boc-PLPLP inhibits the angiogenic activity of heparin-binding VEGF-A165. This inhibition is critical for understanding how FPR antagonists can affect vascular growth in pathological conditions such as cancer .
- D-Peptide Variants : Research on D-peptide analogues of Boc-PLPLP has revealed their pro-angiogenic potential, contrasting with the anti-angiogenic effects observed with the L-peptide variants. For instance, D-Succ-F3 exhibited significant pro-angiogenic activity in vitro and in vivo, suggesting that structural modifications can alter biological activity .
Therapeutic Implications
The therapeutic implications of Boc-PLPLP extend to various conditions characterized by excessive inflammation or aberrant angiogenesis.
- Acute Lung Injury : In models of ischemia-reperfusion-induced acute lung injury (ALI), Boc-PLPLP was shown to abolish the beneficial effects of other therapeutic peptides like Ac2-26. This indicates its potential role in modulating therapeutic efficacy in lung injury contexts .
- Liver Fibrosis : The peptide's antagonistic properties at the FPR level have been implicated in liver fibrosis models, where it was used to assess the inflammatory response and tissue remodeling processes .
Case Studies
- Pneumonia Models : A study demonstrated that Boc-PLPLP administration during pneumococcal infections led to significant reductions in neutrophil and macrophage counts, underscoring its potential as an anti-inflammatory agent in respiratory diseases .
- Angiogenesis Inhibition : In vitro assays showed that Boc-PLPLP effectively inhibited endothelial cell sprouting induced by VEGF, providing insights into its use as an angiogenesis inhibitor .
- Liver Injury : Research indicated that Boc-PLPLP could reverse the therapeutic effects of Ac2-26 in liver injury models, suggesting its complex role in hepatic inflammation and recovery processes .
Mechanism of Action
N-Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors (FPR1 and FPR2), thereby inhibiting their activity. This interaction prevents the receptors from binding to their natural ligands, leading to reduced signaling and downstream effects. The compound also interacts with heparin-binding domains of vascular endothelial growth factor-A (VEGF-A), inhibiting angiogenesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyloxycarbonyl-methionine-leucine-phenylalanine (BOC1): Another FPR antagonist, but it only inhibits FPR1.
N-formyl-methionyl-leucyl-phenylalanine (fMLF): A natural ligand for FPRs, used as a reference compound in studies
Uniqueness
N-Boc-Phe-Leu-Phe-Leu-Phe is unique due to its dual antagonistic activity on both FPR1 and FPR2, making it a valuable tool for studying the roles of these receptors in various physiological and pathological processes .
Biological Activity
N-Boc-Phe-Leu-Phe-Leu-Phe, also known as Boc-FLFLF, is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its biological activity, particularly as an antagonist of formyl peptide receptors (FPRs). This article delves into the biological activities associated with this compound, including its role in angiogenesis inhibition, immune response modulation, and potential therapeutic applications.
Overview of this compound
This compound is a peptide derivative that features a tert-butyloxycarbonyl (Boc) protecting group on the phenylalanine residue. This modification enhances its stability and solubility, making it suitable for various biological assays. The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), specifically the formyl peptide receptors, which are crucial in mediating immune responses.
1. Angiogenesis Inhibition
Recent studies have highlighted the role of Boc-FLFLF as an angiogenesis inhibitor. It has been shown to bind to various angiogenic growth factors, including vascular endothelial growth factor-A165 (VEGF-A165), thereby disrupting the signaling pathways that promote blood vessel formation.
- Mechanism of Action : The peptide acts by inhibiting the interaction between VEGF and its receptors on endothelial cells. This inhibition is crucial in preventing excessive angiogenesis associated with tumors and other pathological conditions.
2. Immune Modulation
Boc-FLFLF has been identified as an antagonist of FPR1, which plays a significant role in immune cell recruitment and activation. By blocking this receptor, Boc-FLFLF can modulate inflammatory responses.
- Clinical Implications : The ability to inhibit FPR1 suggests potential applications in treating inflammatory diseases where excessive immune activation is detrimental.
Case Studies
- In Vitro Studies : In human umbilical vein endothelial cells (HUVECs), Boc-FLFLF demonstrated significant inhibition of cell proliferation and migration, which are critical steps in angiogenesis. The inhibitory effects were confirmed through assays measuring cell viability and migration rates.
- In Vivo Studies : In chick and zebrafish embryo models, administration of Boc-FLFLF resulted in reduced vascularization compared to controls. These findings support its potential as a therapeutic agent against diseases characterized by aberrant blood vessel growth.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-NSDPJUTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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